

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-methoxypyridine

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Compound of Interest

Compound Name: 3-Bromo-2-methoxypyridine

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules.[1] **3-Bromo-2-methoxypyridine** is a valuable building block in this context, as the resulting 3-aryl-2-methoxypyridine core is a key structural motif in various pharmacologically active compounds.

Substituted pyridines are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic properties, including antimicrobial, antiviral, and antiproliferative effects.[2] Specifically, aryl-substituted methoxypyridines have emerged as promising scaffolds for the development of targeted kinase inhibitors, which are at the forefront of cancer therapy.[3][4][5] The strategic placement of the methoxy and aryl groups on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, target binding affinity, and solubility.[3] Additionally, derivatives of aryl-pyridines have shown potential as anti-inflammatory agents and antimalarials.[6][7]

These application notes provide a detailed protocol for the Suzuki coupling of **3-bromo-2-methoxypyridine** with various arylboronic acids, a summary of typical reaction conditions and

yields, and an overview of the significance of the resulting products in medicinal chemistry.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of **3-bromo-2-methoxypyridine** with various arylboronic acids. The data has been compiled from literature sources describing similar transformations and serves as a guide for reaction optimization.

Arylb onic Acid	Catalyst (mol%)	Ligand (mol%)	Base (equival ents)	Solvent System	Temper ature (°C)	Time (h)	Yield (%)
Phenylbo ronic acid	Pd(PPh ₃) 4 (3-5)	-	K ₂ CO ₃ (2)	Toluene/ EtOH/H ₂ O	100	12-24	85-95
4- Methylph enylboro nic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄ (3)	1,4- Dioxane/ H ₂ O	80-100	6-12	90-98
4- Methoxy phenylbo ronic acid	PdCl ₂ (dp pf) (3)	-	CS ₂ CO ₃ (2.5)	DMF/H ₂ O	90	8-16	88-96
3- Chloroph enylboro nic acid	Pd ₂ (dba) 3 (1.5)	XPhos (3)	K ₃ PO ₄ (3)	Toluene/ H ₂ O	110	12-24	80-90
Thiophen -2- ylboronic acid	Pd(PPh ₃) 4 (5)	-	Na ₂ CO ₃ (2)	1,4- Dioxane/ H ₂ O	90	12	75-85

Experimental Protocols

This section provides a generalized, detailed protocol for the Suzuki coupling of **3-bromo-2-methoxypyridine** with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

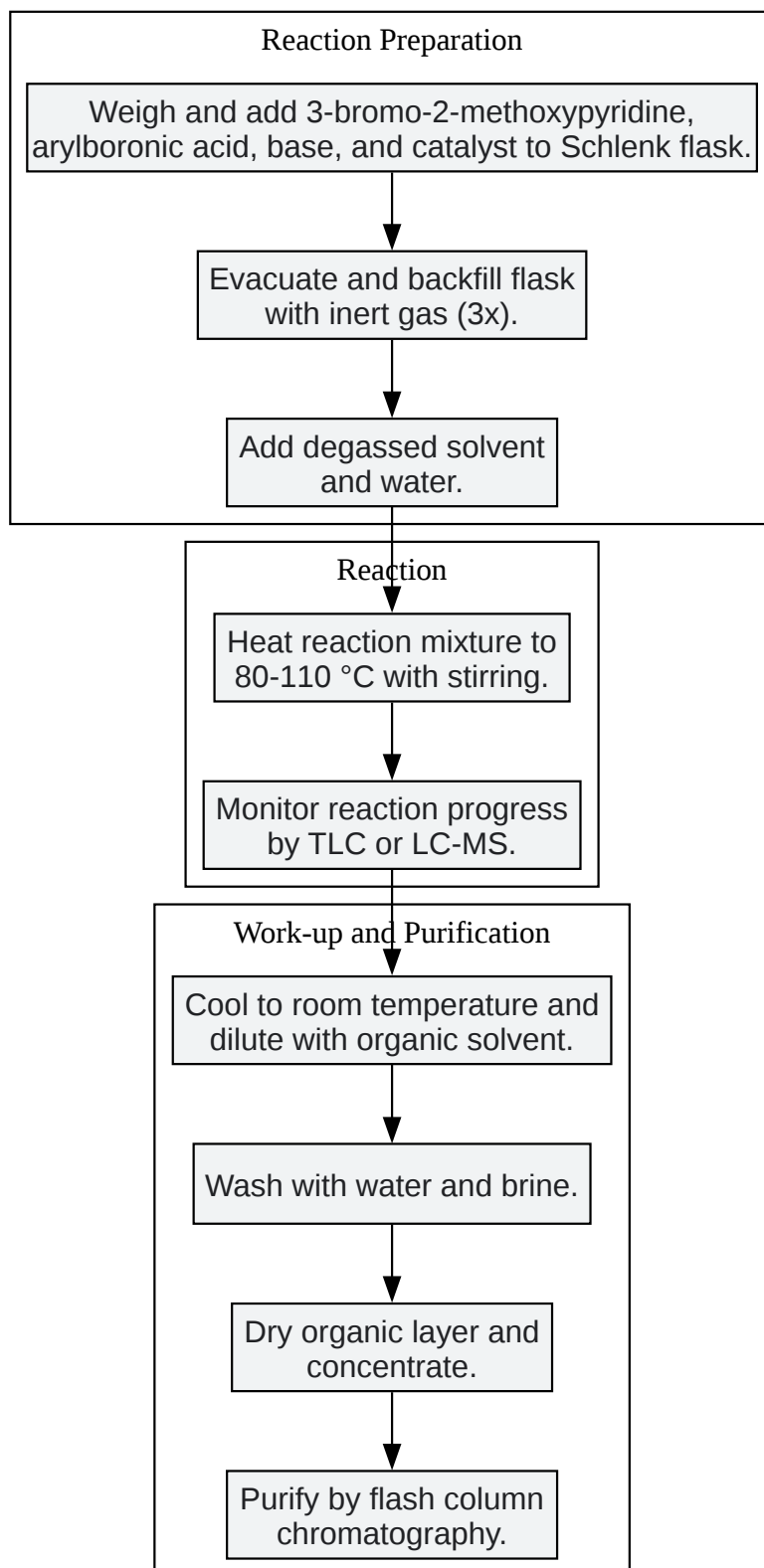
- **3-Bromo-2-methoxypyridine** (1.0 equiv)
- Arylboronic acid (1.1 - 1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
- Degassed water
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
- Magnetic stirrer and heating mantle or oil bath

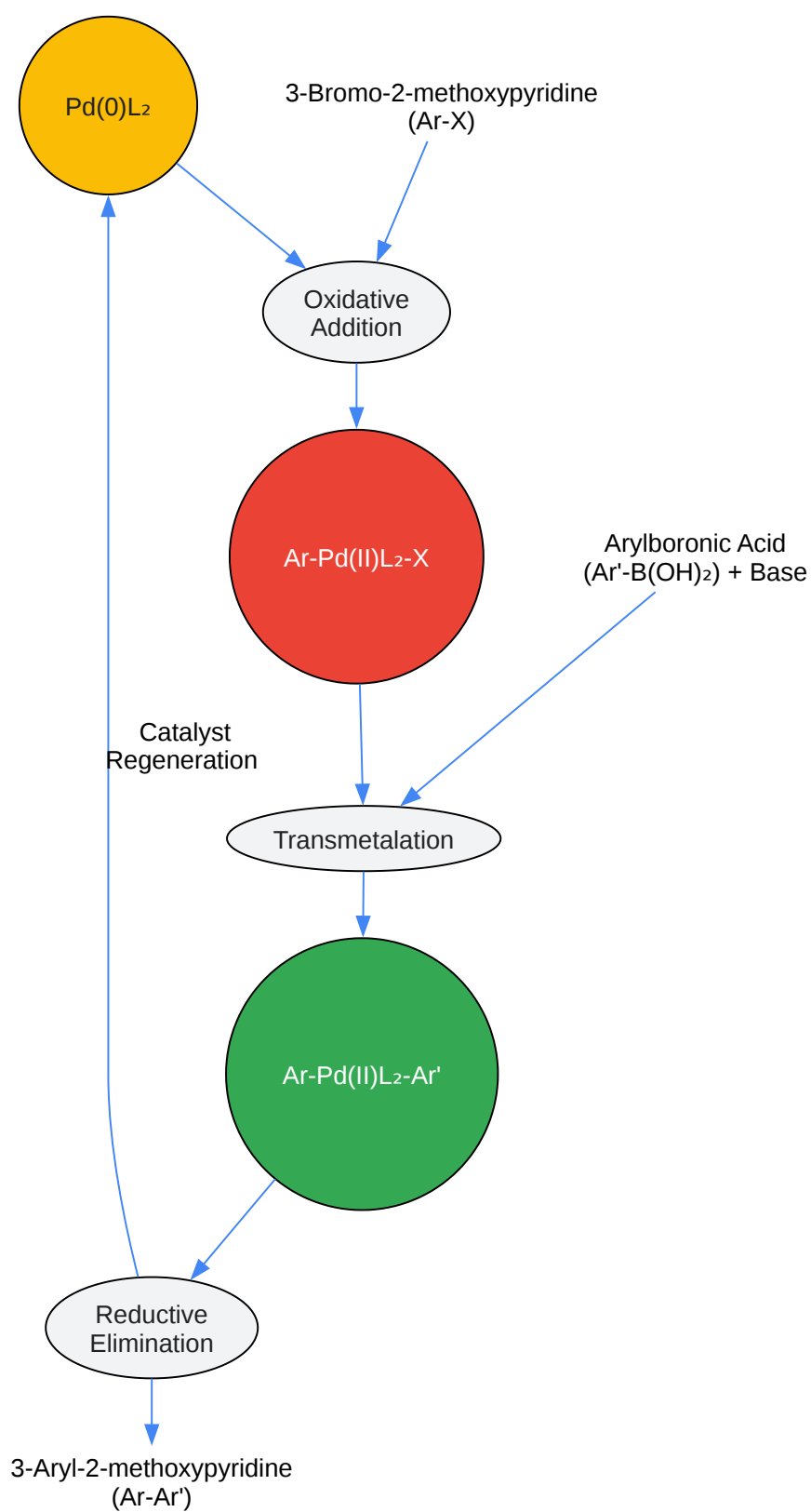
Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask containing a magnetic stir bar, add **3-bromo-2-methoxypyridine** (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
- **Inert Atmosphere:** Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
- **Solvent Addition:** Add the anhydrous, degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water. The total solvent volume should be sufficient to ensure effective stirring (e.g., a concentration of 0.1 M with respect to the limiting reagent).

- **Reaction:** Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-aryl-2-methoxypyridine.

Mandatory Visualization



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